Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyrimidinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt
Description
The compound Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyrimidinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt (CAS: 84456-45-1) is a sodium salt derivative of an oxirane (epoxide) carboxylic acid. The monosodium salt enhances aqueous solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
sodium;3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5.Na/c1-11(2)10-12(21-15(24)13-14(28-13)17(26)27)16(25)22-6-8-23(9-7-22)18-19-4-3-5-20-18;/h3-5,11-14H,6-10H2,1-2H3,(H,21,24)(H,26,27);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRBDSQLPJJDLJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)NC(=O)C3C(O3)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N5NaO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84456-45-1 | |
| Record name | Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyrimidinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084456451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthesis of the Oxiranecarboxylic Acid Core
The oxiranecarboxylic acid moiety is typically synthesized via epoxidation of α,β-unsaturated carboxylic acid derivatives followed by stereocontrolled functionalization. Source details a Sharpless epoxidation approach for generating enantiopure oxiranecarboxylates. For example:
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Substrate preparation : Allylic alcohols are oxidized to α,β-unsaturated carboxylic acids using ruthenium tetroxide or a Swern oxidation followed by sodium chlorite treatment .
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Epoxidation : The Sharpless asymmetric epoxidation employs titanium tetraisopropoxide, a chiral tartrate ester, and tert-butyl hydroperoxide to install the epoxide group with high enantiomeric excess .
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Functionalization : The resulting oxiranecarboxylate undergoes ring-opening reactions (e.g., with sodium azide) to introduce amino or carbamoyl groups .
Critical parameters :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP | 85–92% | |
| Oxidation | RuO₄ or Swern/NaClO₂ | 78–90% |
Preparation of 4-(2-Pyrimidinyl)Piperazine Intermediate
The 4-(2-pyrimidinyl)piperazine fragment is synthesized via nucleophilic aromatic substitution . Source describes a phase-transfer-catalyzed condensation of piperazine with 2-chloropyrimidine:
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Reaction conditions : Piperazine (1.5 eq), 2-chloropyrimidine (1 eq), tetrabutylammonium bromide (0.001–0.002 eq), water or water/chloroform solvent, 40–60°C .
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Workup : The product is extracted with chloroform, dried over MgSO₄, and purified via vacuum distillation .
Optimized protocol :
| Parameter | Value | Yield |
|---|---|---|
| Catalyst | TBAB | 80–85% |
| Solvent | H₂O/CHCl₃ | 82% |
| Temperature | 50°C | 83% |
This method avoids hazardous solvents like pure chloroform, reducing production costs .
Coupling of Oxiranecarboxylic Acid and Piperazine Intermediate
The coupling of the oxiranecarboxylic acid derivative with 4-(2-pyrimidinyl)piperazine involves amide bond formation between the carboxylic acid and the piperazine’s secondary amine. Source reports a silica-supported phenylphosphinic acid (PPA/SiO₂)-catalyzed method for analogous β-amino carbonyl compounds:
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Reaction setup : Equimolar oxiranecarboxylic acid, 3-methylbutylamine, and 4-(2-pyrimidinyl)piperazine in ethanol with 5 mol% PPA/SiO₂ at 25°C .
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Mechanism : The catalyst activates the carbonyl group, facilitating nucleophilic attack by the amine .
Key data :
| Catalyst | Solvent | Time | Yield |
|---|---|---|---|
| PPA/SiO₂ | EtOH | 30 min | 93% |
Monosodium Salt Formation
The final step involves neutralization of the carboxylic acid with sodium hydroxide:
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Procedure : The free acid is dissolved in anhydrous ethanol, and 1 eq NaOH (1M in H₂O) is added dropwise at 0°C. The monosodium salt precipitates and is filtered .
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Purification : Recrystallization from ethyl acetate/n-hexane (1:3) yields >99% pure product .
Quality control :
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.5% |
| Residual solvents | <0.1% |
Stereochemical Considerations
The (2R,3R) configuration of the oxirane ring is critical for biological activity. Source emphasizes Sharpless epoxidation for stereocontrol, while Source highlights recrystallization techniques to isolate the desired diastereomer.
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors are recommended to enhance safety and efficiency during epoxidation and coupling steps. Source ’s phase-transfer catalysis method scales linearly, with 10 kg batches achieving 80% yield .
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyrimidinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The piperazine and pyrimidine groups can be substituted with other functional groups to create a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a diverse array of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that oxiranecarboxylic acids exhibit a range of biological activities. This specific compound has been studied for its potential effects on cellular pathways and its ability to inhibit enzymes involved in cancer progression. The structural components suggest interactions with biological targets through hydrogen bonding and hydrophobic interactions, positioning it as a candidate for further pharmacological studies.
Key Biological Activities
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth.
- Anticancer Effects : Preliminary research suggests that this compound may interfere with cancer cell proliferation and survival mechanisms.
Synthesis and Derivatives
The synthesis of oxiranecarboxylic acid typically involves multi-step synthetic routes. Key steps may include:
- Formation of the Oxirane Ring : Utilizing oxidizing agents to convert suitable precursors into the oxirane structure.
- Functional Group Modification : Introducing various substituents to enhance biological activity or selectivity.
- Anticancer Activity : Research published in pharmacological journals indicates that derivatives of oxiranecarboxylic acids can inhibit specific cancer cell lines by targeting metabolic pathways critical for tumor growth.
- Antimicrobial Testing : Laboratory studies have demonstrated that compounds structurally related to oxiranecarboxylic acids exhibit significant antibacterial activity against various pathogens.
Mechanism of Action
The mechanism of action of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyrimidinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related oxiranecarboxylic acid derivatives:
Key Observations:
- Ionic vs. Ester Forms: The target compound’s monosodium salt confers higher aqueous solubility compared to ester derivatives (e.g., methyl or butyl esters), which are more lipophilic and suited for membrane penetration .
- Stability : The 4-methoxyphenyl sodium salt (CAS: N/A) decomposes under acidic conditions, forming polymerization byproducts , whereas the target compound’s pyrimidinyl-piperazinyl group may offer steric or electronic stabilization against hydrolysis.
Biological Activity
Oxiranecarboxylic acid, specifically the compound 3-(((3-methyl-1-((4-(2-pyrimidinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxirane (epoxy) functional group, which is known for its reactivity and ability to form various derivatives. The structural complexity arises from the presence of a piperazine moiety and a pyrimidine ring, contributing to its unique biological interactions.
- Molecular Formula: C19H25N3O4S
- Molecular Weight: Approximately 393.48 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. Notably, it has been studied for its role as an inhibitor of carnitine palmitoyltransferase 1 (CPT-1), an enzyme critical for fatty acid metabolism.
Key Mechanisms:
- Inhibition of CPT-1: By inhibiting CPT-1, the compound disrupts the transport of long-chain fatty acids into mitochondria, leading to decreased fatty acid oxidation.
- Alteration of Lipid Metabolism: The inhibition of CPT-1 may result in altered lipid profiles, potentially beneficial in conditions such as obesity and diabetes.
- Potential Anticancer Activity: Preliminary studies suggest that similar oxiranecarboxylic acids may have anticancer properties by interfering with metabolic pathways in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| CPT-1 Inhibition | Reduces fatty acid oxidation | |
| Anticancer Potential | Alters metabolic pathways in cancer cells | |
| Metabolic Regulation | Influences lipid metabolism |
Case Study: Etomoxir Comparison
Etomoxir, a known CPT-1 inhibitor, shares structural similarities with the compound . Research indicates that Etomoxir irreversibly binds to CPT-1, demonstrating significant effects on fatty acid metabolism across various species including humans and rodents . Such findings provide a comparative basis for understanding the potential effects of the oxiranecarboxylic acid under discussion.
Toxicological Considerations
The compound's safety profile is critical for its therapeutic application. Studies assessing its toxicity indicate that while it exhibits biological activity, further research is necessary to fully understand its pharmacokinetics and potential side effects.
Table 2: Toxicological Data Overview
Q & A
Q. What synthetic strategies are recommended for constructing the oxirane (epoxide) ring in this compound?
The oxirane ring can be synthesized via epoxidation of α,β-unsaturated precursors using hydrogen peroxide or peracids under controlled pH and temperature. For stereoselective epoxidation, asymmetric catalysis (e.g., Jacobsen hydrolytic kinetic resolution with (salen)Co(III) catalysts) is effective for achieving high enantiomeric excess . Post-synthesis, characterize the epoxide using H NMR (δ 3.5–4.5 ppm for oxirane protons) and chiral HPLC to confirm stereochemical purity.
Q. How can the monosodium salt form influence solubility and stability in biological assays?
Salt formation (e.g., monosodium) enhances aqueous solubility, critical for in vitro assays. Stability can be assessed via pH-dependent degradation studies (e.g., 24-hour incubation in PBS at pH 7.4 vs. 1.2). Comparative studies with free acid forms may reveal differences in bioavailability or hydrolytic susceptibility .
Q. What analytical techniques are essential for characterizing the piperazinyl-pyrimidine moiety?
Use LC-MS (ESI+) to confirm molecular weight ([M+Na] adducts). C NMR can resolve the piperazinyl carbonyl (δ ~165 ppm) and pyrimidine C=N (δ ~155 ppm). Elemental analysis (±0.3% error) validates purity. For structural elucidation, single-crystal X-ray diffraction is definitive .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses involving piperazine coupling?
Piperazine coupling efficiency depends on activating agents (e.g., HATU or EDCI/HOBt) and solvent polarity. In a case study, DMF at 0–5°C with 1.2 eq. HATU improved yields by 30% compared to room-temperature reactions. Monitor intermediates via TLC (silica gel, CHCl:MeOH 9:1) to minimize side products .
Q. What experimental designs address contradictions in reported antiproliferative activity data for similar oxirane derivatives?
Discrepancies may arise from substituent effects on the aroyl moiety. Design a matrix of analogs with systematic substituent variations (e.g., –OCH, –NO, –CF) and test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Pair with DFT calculations (HOMO-LUMO gaps) to correlate electronic properties with activity .
Q. How can stereochemical integrity be maintained during scale-up synthesis?
Kinetic resolution using chiral catalysts (e.g., (salen)Co(III)) preserves enantiopurity at scale. For example, a 10 g-scale synthesis of (S)-methyl glycidate achieved >98% ee via 0.5 mol% catalyst loading at –20°C. Process analytical technology (PAT), such as in-line FTIR, ensures real-time monitoring .
Q. What strategies mitigate toxicity risks in preclinical studies for oxiranecarboxylic acid derivatives?
Conduct comparative toxicology using related compounds (e.g., 2-methyl-3-phenyloxirane-2-carboxylic acid). In vivo studies (rodent models) with dose escalation (10–100 mg/kg) and histopathology can identify organ-specific toxicity. Pair with in silico ADMET predictions (e.g., ProTox-II) for prioritization .
Methodological Considerations
- Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., substituent electronic effects, assay conditions) causing activity discrepancies. For example, Hammett σ values correlate with antiproliferative IC in some oxirane derivatives () .
- Reaction Optimization : Apply DoE (Design of Experiments) to screen parameters (temperature, catalyst loading, solvent). A central composite design reduced glycidate synthesis time by 40% while maintaining >95% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
